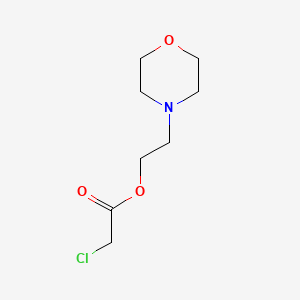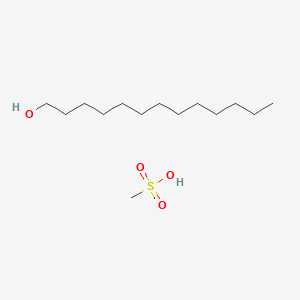
1-Pentadecanol, methanesulfonate
概要
説明
. It is a derivative of 1-pentadecanol, where the hydroxyl group is replaced by a methanesulfonate group. This compound is part of the methane sulfonate category and is known for its applications in various scientific fields .
準備方法
The synthesis of 1-pentadecanol, methanesulfonate typically involves the reaction of 1-pentadecanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the methanesulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
1-Pentadecanol, methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding amines, thioethers, or ethers.
Reduction Reactions: The compound can be reduced to 1-pentadecanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, oxidation of the methanesulfonate group can occur under strong oxidative conditions, leading to the formation of sulfonic acids.
Common reagents used in these reactions include methanesulfonyl chloride, pyridine, triethylamine, lithium aluminum hydride, and various nucleophiles . The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-Pentadecanol, methanesulfonate has several applications in scientific research:
作用機序
The mechanism of action of 1-pentadecanol, methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This property is exploited in various synthetic applications where the methanesulfonate group is replaced by other functional groups . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
類似化合物との比較
1-Pentadecanol, methanesulfonate can be compared to other similar compounds such as:
1-Pentadecanol: The parent alcohol, which lacks the methanesulfonate group and is less reactive in nucleophilic substitution reactions.
1-Tetradecanol: A shorter-chain analog with similar properties but different physical characteristics such as melting and boiling points.
1-Hexadecanol: A longer-chain analog with increased hydrophobicity and different solubility properties.
The uniqueness of this compound lies in its methanesulfonate group, which imparts distinct reactivity and makes it useful in specific synthetic applications .
特性
IUPAC Name |
methanesulfonic acid;pentadecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-5(2,3)4/h16H,2-15H2,1H3;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFACMOXCHCIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCO.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60805699 | |
| Record name | Methanesulfonic acid--pentadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60805699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62732-70-1 | |
| Record name | Methanesulfonic acid--pentadecan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60805699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)
![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)



![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)




![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)



